3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide
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Overview
Description
3beta-hydroxy-9beta-pimara-7,15-dien-19,6beta-olide is a diterpene lactone and a pimarane diterpenoid.
Scientific Research Applications
Phytoalexin Biosynthesis in Rice
3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide plays a crucial role in the biosynthesis of rice phytoalexins. It is converted into momilactone A, a major diterpene phytoalexin in rice, through dehydrogenation. This conversion is induced in rice leaves upon UV irradiation, and it requires specific enzymes and cofactors like NAD+ or NADP+ (Atawong, Hasegawa, & Kodama, 2002).
Inhibitory Activity on PTP1B and RLAR
Studies have shown that 3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide exhibits inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and rat lens aldose reductase (RLAR), indicating its potential in treating diabetes and diabetic complications (Jung, Jung, Kang, Lee, Cho, Moon, & Choi, 2012).
Vasorelaxant Activity
This compound has been found to possess vasorelaxant activity, as demonstrated by its inhibition of KCl-induced contraction in rat aorta. This finding aligns with its use in African folk medicine for hypertension management (Baccelli, Block, Van Holle, Schanck, Chapon, Tinant, Meervelt, Morel, & Quetin-Leclercq, 2005).
Neuroprotective Properties
Research has also identified the neuroprotective properties of 3beta-Hydroxy-9beta-pimara-7,15-dien-19,6beta-olide. It has been observed to protect neurons from damage, which suggests potential applications in neurodegenerative diseases (Chen, Shiao, Lin, Shao, Lai, Lin, Ng, & Kuo, 2006).
Potential in Cancer Research
The compound has shown cytotoxic activities against human tumor cell lines, indicating its relevance in cancer research and potential therapeutic applications (Yan, Tan, Cui, Chen, & Yu, 2008).
properties
Molecular Formula |
C20H28O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1R,2R,5R,9R,12R,13S,16R)-5-ethenyl-13-hydroxy-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one |
InChI |
InChI=1S/C20H28O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-16,21H,1,6-9,11H2,2-4H3/t13-,14-,15+,16-,18-,19-,20+/m1/s1 |
InChI Key |
SPZLJXUKZRAIQP-KSYFULEYSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]2C(=C[C@@H]3[C@@H]4[C@@]2(CC[C@@H]([C@@]4(C(=O)O3)C)O)C)C1)C=C |
SMILES |
CC1(CCC2C(=CC3C4C2(CCC(C4(C(=O)O3)C)O)C)C1)C=C |
Canonical SMILES |
CC1(CCC2C(=CC3C4C2(CCC(C4(C(=O)O3)C)O)C)C1)C=C |
synonyms |
3beta-hydroxy-9beta-pimara-7,15-dien-19,6beta-olide 9beta-pimara-7,15-diene pimara-7,15-diene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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